2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-[(3-Fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound with a molecular formula of C18H12F4N2OS. This compound is characterized by the presence of a trifluoromethyl group, a fluorobenzyl group, and a pyrimidinone core. The trifluoromethyl group is known for its significant impact on the biological activity of organic molecules, making this compound of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of environmentally benign reagents and solvents would be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions to form dihydropyrimidinones.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This can lead to improved binding affinity and selectivity for certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-chlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- **2-[(3-bromobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- **2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Uniqueness
The presence of the fluorobenzyl group in 2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone imparts unique properties compared to its analogs. The fluorine atom can significantly influence the compound’s electronic properties, leading to differences in reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2OS/c19-13-6-4-5-12(9-13)11-26-17-23-15(18(20,21)22)10-16(25)24(17)14-7-2-1-3-8-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVUDIMSTYKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC(=CC=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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